Tert-butyl 2-(2,6-dichlorophenyl)piperazine-1-carboxylate
Description
Tert-butyl 2-(2,6-dichlorophenyl)piperazine-1-carboxylate is a Boc-protected piperazine derivative featuring a 2,6-dichlorophenyl substituent at the 2-position of the piperazine ring. This compound is synthesized via nucleophilic substitution or coupling reactions, as exemplified by methods involving tert-butyl dicarbonate and substituted aryl halides (e.g., 2,6-dichlorophenyl derivatives) under controlled conditions . The tert-butyloxycarbonyl (Boc) group enhances stability during synthesis, a common strategy in medicinal chemistry to protect reactive amines .
Properties
Molecular Formula |
C15H20Cl2N2O2 |
|---|---|
Molecular Weight |
331.2 g/mol |
IUPAC Name |
tert-butyl 2-(2,6-dichlorophenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H20Cl2N2O2/c1-15(2,3)21-14(20)19-8-7-18-9-12(19)13-10(16)5-4-6-11(13)17/h4-6,12,18H,7-9H2,1-3H3 |
InChI Key |
LDSCRLWSWHLDDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2,6-dichlorophenyl)piperazine-1-carboxylate typically involves the reaction of 2,6-dichloroaniline with tert-butyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2,6-dichlorophenyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the tert-butyl group can be replaced by other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl halides to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out in solvents such as dimethylformamide or methanol under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with different functional groups, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
Tert-butyl 2-(2,6-dichlorophenyl)piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of various organic compounds and intermediates.
Biology: The compound is used in the study of biological processes and interactions due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2,6-dichlorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
A critical distinction lies in the position of chlorine atoms on the aryl ring:
- Tert-butyl 2-(3,5-dichlorophenyl)piperazine-1-carboxylate: This analog () substitutes chlorine at the 3,5-positions, creating a meta-dichloro pattern.
- Tert-butyl 2-(2,6-dichlorophenyl)piperazine-1-carboxylate : The 2,6-dichloro substitution creates a para-dichloro arrangement, introducing significant steric bulk and electron-withdrawing effects. This may enhance rigidity and influence receptor binding affinity .
Piperazine Ring Modifications
- Tert-butyl 4-(2-methylbenzyl)piperazine-1-carboxylate (): Replacing the dichlorophenyl group with a 2-methylbenzyl substituent increases lipophilicity (logP) and reduces polarity. This modification could improve membrane permeability but may reduce specificity in target engagement.
- BMS-A1 (): A piperazine derivative with a benzodioxol and bromo-chlorobenzyl group. The extended aromatic system and halogenated substituents suggest stronger π-π interactions and enhanced allosteric modulation of dopamine D1 receptors compared to the target compound .
Data Table: Key Properties of Selected Analogs
Research Implications and Gaps
- Structure-Activity Relationships (SAR) : The 2,6-dichloro configuration may optimize receptor binding through steric and electronic effects, but direct comparative studies with 3,5-dichloro analogs are needed.
- Synthetic Challenges : The steric bulk of 2,6-dichlorophenyl necessitates tailored reaction conditions, which could limit yield compared to less hindered derivatives.
- Biological Screening : Empirical data on the target compound’s receptor affinity, metabolic stability, and toxicity are absent in the provided evidence, highlighting a need for targeted assays.
Biological Activity
Tert-butyl 2-(2,6-dichlorophenyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, exploring its mechanisms, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of piperazine derivatives, characterized by the presence of a tert-butyl group and a dichlorophenyl moiety. Its chemical structure can be represented as follows:
This structure is pivotal in determining its biological interactions and pharmacological properties.
The biological activity of this compound has been linked to its interaction with various biological targets, including receptors involved in neurotransmission and cell signaling pathways. Research indicates that compounds with similar piperazine structures often exhibit activity as receptor modulators.
Key Mechanisms Identified:
- Dopamine Receptor Modulation: Similar compounds have shown selective agonist activity at dopamine receptors, particularly D3 receptors, which are implicated in mood regulation and reward pathways .
- Inhibition of PD-1/PD-L1 Interaction: The compound may also influence immune checkpoint pathways by modulating PD-1/PD-L1 interactions, which are crucial for T-cell activation and tumor immune evasion .
In Vitro Studies
In vitro assays have demonstrated the efficacy of this compound in various cellular models. Notable findings include:
- Cell Viability Assays: The compound exhibited dose-dependent effects on cell viability in cancer cell lines, with IC50 values indicating significant anti-proliferative activity.
- Apoptosis Induction: Flow cytometry analysis revealed that treatment with the compound led to increased apoptosis in treated cells compared to controls.
In Vivo Studies
Preclinical studies involving animal models have provided insights into the pharmacokinetics and therapeutic potential of the compound:
- Pharmacokinetic Profile: Studies indicated favorable absorption and distribution characteristics, with effective brain penetration observed in mouse models .
| Parameter | Value |
|---|---|
| Oral Bioavailability | 34% |
| Half-life (h) | 3.5 |
| Volume of Distribution (L/kg) | 1.65 |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Cancer Treatment: A study reported that this compound significantly inhibited tumor growth in xenograft models when administered alongside conventional chemotherapeutics.
- Neuropharmacology: In a model of depression, administration led to improved behavioral outcomes comparable to established antidepressants.
Q & A
Q. What are the common synthetic routes for synthesizing tert-butyl 2-(2,6-dichlorophenyl)piperazine-1-carboxylate?
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the piperazine ring, followed by coupling with 2,6-dichlorophenyl derivatives. Key steps include:
- Boc protection : Reacting piperazine with di-tert-butyl dicarbonate in dichloromethane (DCM) with triethylamine as a base .
- Substitution : Introducing the 2,6-dichlorophenyl group via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Purification : Silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization .
Q. Which analytical techniques are critical for characterizing this compound?
Structural elucidation relies on:
Q. What are the recommended storage conditions to ensure stability?
Store under inert atmosphere (argon/nitrogen) at room temperature, protected from light and moisture. Desiccants like silica gel are advised due to hygroscopicity .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and purity?
Key parameters include:
- Catalyst selection : Pd(PPh) for Suzuki couplings enhances aryl coupling efficiency .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution rates .
- Temperature control : Lower temperatures (0–5°C) mitigate side reactions during Boc protection .
- Purification : Gradient flash chromatography reduces co-elution of byproducts .
Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?
Electron-withdrawing groups (e.g., Cl on phenyl) activate the aryl ring toward nucleophilic substitution but may reduce Pd-catalyzed coupling efficiency. Computational studies (DFT) can predict charge distribution and guide catalyst selection .
Q. What strategies resolve contradictions in reported spectral data or crystallographic results?
- 2D NMR (COSY, HSQC) : Assigns overlapping signals in complex spectra .
- Single-crystal X-ray diffraction : Resolves stereochemical ambiguities using programs like SHELXL .
- Reproducibility checks : Varying crystallization solvents (e.g., DCM/cyclohexane) identifies polymorphic forms .
Q. How can mechanistic studies elucidate reaction pathways for functionalization?
- Kinetic isotope effects : Compare / to identify rate-determining steps in substitutions .
- Trapping intermediates : Use low-temperature NMR to detect transient species during Boc deprotection .
Q. What computational tools predict biological activity or binding modes?
- Molecular docking : Screens against target proteins (e.g., kinases) using AutoDock or Schrödinger .
- QSAR models : Correlate substituent properties (logP, polar surface area) with bioactivity data .
Data Analysis & Application-Oriented Questions
Q. How to interpret conflicting bioactivity data across similar piperazine derivatives?
Analyze structural variations (e.g., substituent position on phenyl) using:
Q. What methodologies validate the compound’s role as a protease inhibitor?
Q. How are crystallographic data (e.g., torsion angles) used to refine molecular conformations?
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···O bonds) from X-ray data .
- SHELXL refinement : Adjusts thermal parameters and occupancy for disordered atoms .
Safety & Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
